molecular formula C25H26N2O4S B467904 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide CAS No. 650620-45-4

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide

Cat. No. B467904
CAS RN: 650620-45-4
M. Wt: 450.6g/mol
InChI Key: AZVBHKJDMLRPBK-UHFFFAOYSA-N
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Description

“N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide” is a chemical compound . The compound is part of the indole family, which is a subset of compounds known as heterocycles . Indoles are widely distributed in the natural environment and have been found in a variety of important synthetic drug molecules .


Molecular Structure Analysis

The molecular formula of the compound is C25H26N2O4S . It’s part of the indole family, which is characterized by a two-ring structure, consisting of a benzene ring fused to a pyrrole ring .

Scientific Research Applications

Molecular Structure and Docking Analysis

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide and its derivatives exhibit significant potential in the field of medicinal chemistry. These compounds, particularly those involving indole acetamide derivatives, are synthesized and characterized through various spectroscopic analyses. Molecular docking studies have indicated their potential in targeting specific biological molecules. For instance, a synthesized derivative was found to target the cyclooxygenase COX-1 and 2 domains, demonstrating anti-inflammatory activity. Another compound's anticancer activity was confirmed through in silico modeling, targeting the VEGFr receptor (Al-Ostoot et al., 2020) (Sharma et al., 2018).

Antioxidant Properties

The antioxidant properties of indole acetamide derivatives have been investigated, revealing considerable activity in various assays. For example, novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have been synthesized and evaluated for their antioxidant activity using the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. These studies have shown that most of the compounds exhibit considerable activity, with certain compounds showing remarkable activity at low concentrations (Gopi & Dhanaraju, 2020).

Cytotoxic Activity

The cytotoxic activity of indole acetamide derivatives has been a significant focus in scientific research. Studies on N-substituted isatin derivatives have shown a range of biological activities including anticancer and cytotoxic properties. For instance, a series of derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide were synthesized and evaluated for their cytotoxic activity against various cell lines, revealing that specific substitutions on the N-phenyl ring significantly enhanced the cytotoxic effectiveness (AkgÜl et al., 2013).

Synthesis and Structural Analysis

The synthesis and structural analysis of these compounds are crucial for understanding their potential applications. Spectroscopic techniques, single-crystal X-ray diffraction studies, and molecular docking analysis are employed to characterize the synthesized compounds and analyze their interactions and stability. These studies not only aid in the understanding of the molecular structure but also pave the way for potential modifications to enhance biological activity (Al-Ostoot et al., 2020) (Al-Ostoot et al., 2019).

Antibacterial and Antifungal Activities

Indole acetamide derivatives have also shown promise in antibacterial and antifungal applications. For instance, novel compounds have been synthesized and examined for their antibacterial effects against different strains of bacteria and for antifungal activity, with some showing high to lowest Minimum Inhibition Concentration (MIC) values. This indicates a potential avenue for the development of new antimicrobial agents (Maru et al., 2015).

Future Directions

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that there is potential for further exploration and development of indole derivatives, including “N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide”, for therapeutic applications.

properties

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(2-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-18(2)22-8-4-6-10-24(22)31-17-25(28)26-20-11-13-21(14-12-20)32(29,30)27-16-15-19-7-3-5-9-23(19)27/h3-14,18H,15-17H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVBHKJDMLRPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide

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